生物素亚砜

概览

描述

Synthesis Analysis

The synthesis of biotin sulfoxide has been achieved through chemical and enzymatic methods. Chemically, biotin sulfoxide is synthesized by treating biocytin with hydrogen peroxide, resulting in the formation of sulfoxide and sulfone derivatives (McCormick, 1969). Enzymatically, biotin sulfoxide reductase catalyzes the conversion of d-biotin d-sulfoxide (BSO) to d-biotin, demonstrating the biological relevance and potential for recycling oxidized biotin derivatives (Pollock & Barber, 1997).

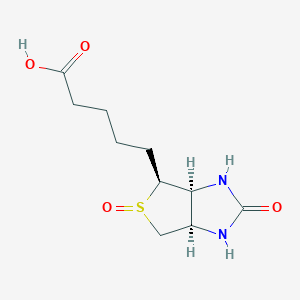

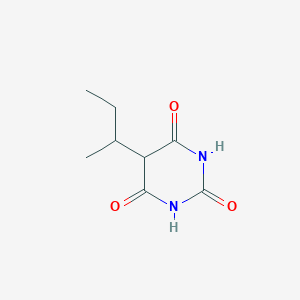

Molecular Structure Analysis

The molecular structure of biotin sulfoxide involves the addition of an oxygen atom to the sulfur atom present in biotin, creating a sulfoxide group. This structural modification impacts its chemical reactivity and biological function. Detailed studies on biotin synthase, an enzyme involved in biotin biosynthesis, provide insights into the sulfur insertion mechanism, highlighting the complex interplay between various iron-sulfur clusters within the enzyme and the substrate dethiobiotin (Ugulava, Gibney, & Jarrett, 2000).

Chemical Reactions and Properties

Biotin sulfoxide's chemical properties are influenced by the sulfoxide group, which affects its reactivity and interactions with enzymes such as biocytinase and biotin sulfoxide reductase. These enzymes can catalyze the cleavage and reduction of biotin sulfoxide, underscoring its dynamic role in metabolic pathways and potential recycling processes within biological systems (McCormick, 1969).

Physical Properties Analysis

The physical properties of biotin sulfoxide, such as solubility, melting point, and chromatographic mobility, have been characterized through its synthetic derivatives. These properties are essential for understanding how biotin sulfoxide behaves in biological systems and for developing analytical methods to detect and quantify it in various samples.

Chemical Properties Analysis

The chemical behavior of biotin sulfoxide, particularly its interactions with specific enzymes and its role in metabolic pathways, is a subject of ongoing research. Studies on biotin sulfoxide reductase have revealed that this enzyme not only reduces biotin sulfoxide but also has a broader substrate specificity, indicating the enzyme's versatility and the potential biological importance of biotin sulfoxide and related compounds (Pollock & Barber, 1997).

科研应用

大肠杆菌突变体的生长需求:D-生物素-D-亚砜可以满足生长对生物素生物合成缺陷的大肠杆菌突变体的需求。其体外还原为生物素需要多种蛋白质和NADPH (Cleary & Dykhuizen, 1974)。

人体生物素代谢和周转研究:硫酮生物素和双去生物素甲基酮,在人类尿液中含量可测量,有助于更准确地研究人体生物素代谢和周转 (Zempleni, Mccormick & Mock, 1997)。

生物素亚砜还原酶的潜力:在大肠杆菌中异源表达罗多球菌生物素亚砜还原酶显示出降低的吡啶核苷酸依赖活性,使其成为潜在的生物素亚砜还原酶 (Pollock & Barber, 1997)。

细菌生长和利用:细菌可以在含有生物素L-亚砜的培养基中生长,利用生物素作为碳、氮和硫的唯一来源,而不限制生长速率 (Roth, Mccormick & Wright, 1970)。

在有氧环境中的酶还原:将D-生物素D-亚砜酶还原为D-生物素是一个复杂的过程,可以在有氧环境中发生,或者用于还原氧化的细胞内结合生物素 (del Campillo-Campbell, Dykhuizen & Cleary, 1979)。

人体生物素转化途径:长期摄入大量生物素并不会显著饱和人体生物素转化途径,尽管尿液中生物素类似物增加 (Mock & Heird, 1997)。

便捷的制备方法:通过过氧化氢氧化生物素,然后用盐酸处理所得混合物,可以更便捷地制备生物素L-亚砜,并获得更高的产量 (Ruis, Mccormick & Wright, 1970)。

大肠杆菌的遗传分析:在大肠杆菌中将生物素-D-亚砜还原为生物素所需的四个基因已被定位,并且已经分离出一个缺陷的转导噬菌体dbis5 (Dykhuizen, 1973)。

Safety And Hazards

Biotin sulfoxide is generally not considered hazardous. After inhalation, it is recommended to supply fresh air and consult a doctor in case of complaints . After skin contact, the product does not generally irritate the skin . After eye contact, it is recommended to rinse the opened eye for several minutes under running water . After swallowing, if symptoms persist, it is advised to consult a doctor .

未来方向

The development of drugs based on imidazole and benzimidazole bioactive heterocycles, which are part of the structure of biotin sulfoxide, is an increasingly active and attractive topic of medicinal chemistry . The research and development of imidazole- and benzimidazole-containing drugs is ongoing with infinite potentiality . Future experimental work is needed to validate the model assumptions and findings about the sensitivity of different strains of a species to oxidative damage .

性质

IUPAC Name |

5-[(3aS,4S,6aR)-2,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O4S/c13-8(14)4-2-1-3-7-9-6(5-17(7)16)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7-,9-,17?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCSKCIQYNAOBNQ-YBSFLMRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1=O)CCCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1=O)CCCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00908774 | |

| Record name | (3aS,4S,6aR)-4-(4-Carboxybutyl)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-5-ium-5-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00908774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Biotin sulfoxide | |

CAS RN |

3376-83-8, 10406-89-0 | |

| Record name | Biotin sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003376838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Biotin-d-sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010406890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3aS,4S,6aR)-4-(4-Carboxybutyl)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-5-ium-5-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00908774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

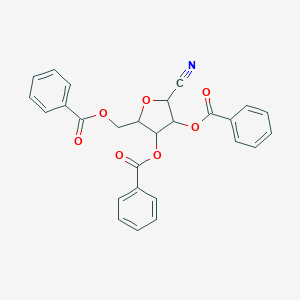

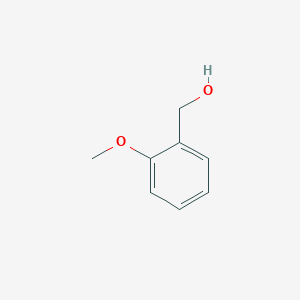

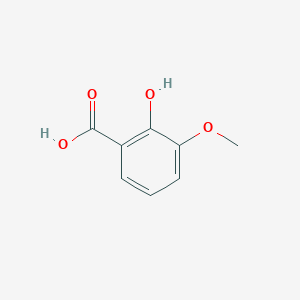

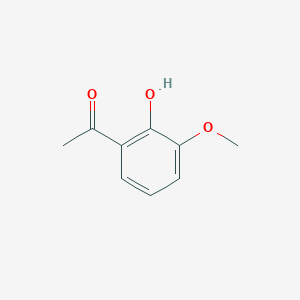

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![[(9Z,19Z,21Z)-26-Bromo-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B43225.png)

![1,4-Dioxa-8-azaspiro[4.5]decane](/img/structure/B43230.png)